![molecular formula C14H21NO9 B098567 [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate CAS No. 17460-45-6](/img/structure/B98567.png)

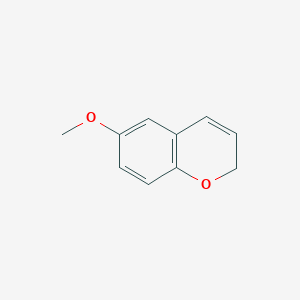

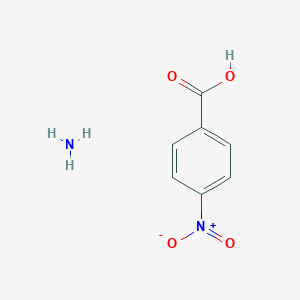

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

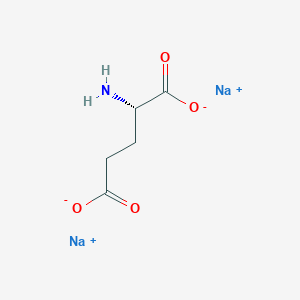

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate, also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological and pathological processes. TMAO is a derivative of trimethylamine (TMA), which is produced by gut bacteria from dietary choline, carnitine, and betaine. TMAO is formed through the oxidation of TMA by hepatic flavin-containing monooxygenases (FMOs).

Wirkmechanismus

The exact mechanism of action of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to activate the NLRP3 inflammasome, which is involved in the regulation of inflammation. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to activate the ERK1/2 and AKT signaling pathways, which are involved in cell proliferation and survival.

Biochemische Und Physiologische Effekte

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and oxidative stress. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to increase the levels of LDL cholesterol and decrease the levels of HDL cholesterol. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to promote inflammation by activating the NLRP3 inflammasome and increasing the production of pro-inflammatory cytokines. In addition, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to promote oxidative stress by increasing the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a small molecule that can be easily synthesized in the laboratory. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is also stable and can be stored for extended periods of time. However, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a highly reactive molecule that can form adducts with proteins and other biomolecules, which can complicate its analysis.

Zukünftige Richtungen

Future research on [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate should focus on elucidating its exact mechanism of action and its role in various physiological and pathological processes. In addition, future research should focus on developing novel therapeutic strategies to target [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate and its downstream signaling pathways. Finally, future research should focus on developing more accurate and sensitive methods for the detection and quantification of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate in biological samples.

Synthesemethoden

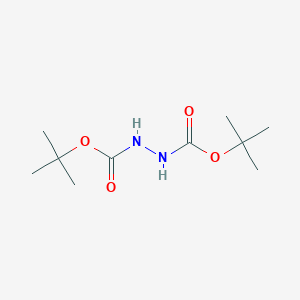

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate can be synthesized from TMA using FMOs in the liver. Alternatively, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate can be synthesized in the laboratory using various chemical methods. One such method involves the reaction of TMA with dimethyl sulfate and sodium acetate to form [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate. Another method involves the reaction of TMA with acetic anhydride and sodium acetate to form [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate acetate.

Wissenschaftliche Forschungsanwendungen

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been implicated in various physiological and pathological processes, including cardiovascular disease, kidney disease, and cancer. Several studies have shown that elevated levels of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate are associated with an increased risk of cardiovascular disease. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to play a role in the development of kidney disease by promoting inflammation and fibrosis. In addition, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to promote the growth and metastasis of cancer cells.

Eigenschaften

CAS-Nummer |

17460-45-6 |

|---|---|

Produktname |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |

Molekularformel |

C14H21NO9 |

Molekulargewicht |

347.32 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |

InChI-Schlüssel |

ZRAWPYYLRZSVEU-KSTCHIGDSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |

Synonyme |

TETRA-O-ACETYL-2-AMINO-2-DEOXY-ALPHA-D-GLUCOPYRANOSE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.